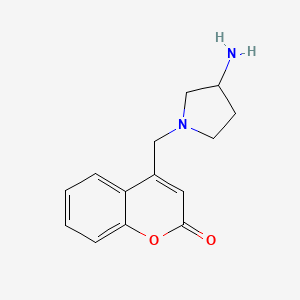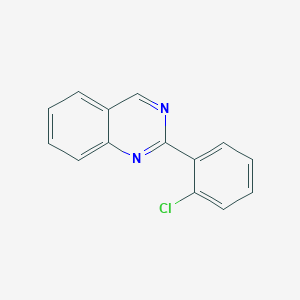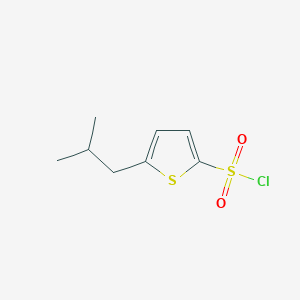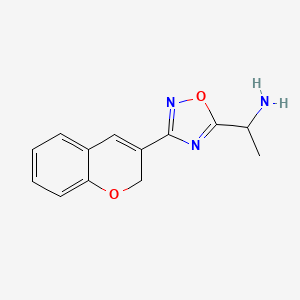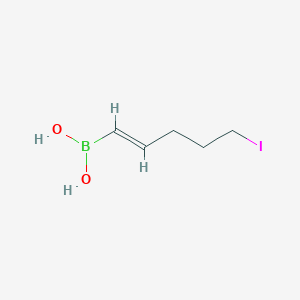
(5-Iodopent-1-en-1-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Iodopent-1-en-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. This particular compound, with the molecular formula C5H10BIO2, is notable for its iodine substituent on the pentenyl chain, which imparts unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodopent-1-en-1-yl)boronic acid typically involves the hydroboration of an alkyne followed by iodination. One common method is the hydroboration of 5-iodo-1-pentyne using a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: (5-Iodopent-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The iodine substituent can be reduced to a hydrogen atom, yielding pentenylboronic acid.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Palladium-catalyzed hydrogenation or other reducing agents.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Pentenylboronic acid.
Substitution: Various substituted pentenylboronic acids.
Scientific Research Applications
(5-Iodopent-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Iodopent-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various applications, such as biosensing and drug development .
Comparison with Similar Compounds
Pentenylboronic acid: Lacks the iodine substituent, resulting in different reactivity.
Phenylboronic acid: Contains a phenyl group instead of a pentenyl chain, leading to different applications and properties.
Pinacol boronic esters: More stable and commonly used in organic synthesis
Uniqueness: (5-Iodopent-1-en-1-yl)boronic acid is unique due to its iodine substituent, which imparts distinct reactivity and allows for specific applications in organic synthesis and material science. Its ability to undergo various chemical transformations makes it a versatile compound in research and industry .
Properties
Molecular Formula |
C5H10BIO2 |
|---|---|
Molecular Weight |
239.85 g/mol |
IUPAC Name |
[(E)-5-iodopent-1-enyl]boronic acid |
InChI |
InChI=1S/C5H10BIO2/c7-5-3-1-2-4-6(8)9/h2,4,8-9H,1,3,5H2/b4-2+ |
InChI Key |
ZBVKSCKRJOATIB-DUXPYHPUSA-N |
Isomeric SMILES |
B(/C=C/CCCI)(O)O |
Canonical SMILES |
B(C=CCCCI)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









